Naquotinib Mesylate

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

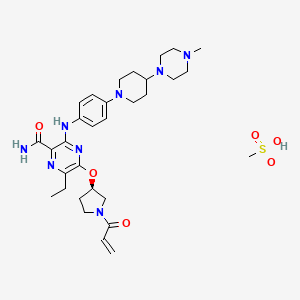

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4)/t24-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDUQYYVQWGTMR-GJFSDDNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N8O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448237-05-5 |

Source

|

| Record name | Naquotinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448237055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAQUOTINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12T09LV21O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naquotinib Mesylate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naquotinib Mesylate (also known as ASP8273) is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound selectively targets and irreversibly inhibits mutant forms of the EGFR.[1] Its primary mechanism involves the covalent binding to a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding effectively blocks the downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1]

Molecular Target Profile

This compound demonstrates potent inhibitory activity against clinically relevant EGFR mutations, including:

-

T790M resistance mutation: This is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[2]

-

Activating mutations: These include the L858R point mutation in exon 21 and deletions in exon 19.[1]

A key characteristic of this compound is its selectivity for mutant EGFR over wild-type (WT) EGFR.[1] This selectivity is attributed to the presence of the cysteine residue at position 797 in the mutant forms, which is accessible for covalent modification by the drug. This preferential targeting is intended to reduce the toxicity associated with the inhibition of WT EGFR in healthy tissues.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for mutant EGFR.

| Target | IC50 (nM) | Cell Lines |

| Mutant EGFR (L858R, exon 19 deletion, L858R/T790M, del19/T790M) | 8 - 33 | PC-9, HCC827, NCI-H1975, PC-9ER |

| Wild-Type EGFR | 230 | A431 |

Data sourced from multiple in vitro cell-based assays.[1][4][5]

Signaling Pathway Inhibition

By inhibiting EGFR phosphorylation, this compound effectively suppresses downstream signaling cascades that are critical for cancer cell growth and survival. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]

- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 5. yeasenbio.com [yeasenbio.com]

Naquotinib Mesylate: A Technical Overview of a Third-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naquotinib Mesylate (formerly ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that was developed for the treatment of non-small cell lung cancer (NSCLC). As a pyrazine carboxamide-based compound, naquotinib was designed to target activating EGFR mutations, such as exon 19 deletions and L858R, as well as the T790M resistance mutation, while sparing wild-type EGFR. This selectivity was intended to improve the therapeutic index and reduce the side effects commonly associated with earlier-generation EGFR inhibitors. Despite promising preclinical and early clinical results, the development of naquotinib was ultimately discontinued due to a lack of superior efficacy and an unfavorable toxicity profile compared to existing therapies in a Phase 3 clinical trial. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Rationale

The development of this compound was driven by the clinical need to overcome acquired resistance to first- and second-generation EGFR TKIs in NSCLC. The most common mechanism of this resistance is the acquisition of a secondary mutation in the EGFR kinase domain, T790M, often referred to as the "gatekeeper" mutation. Naquotinib was identified by Astellas Pharma as a potent, orally available, small molecule inhibitor designed to covalently bind to the cysteine residue at position 797 (Cys797) in the ATP-binding site of EGFR.[1] This irreversible binding mechanism was intended to provide sustained inhibition of the receptor's kinase activity. The core chemical scaffold is a 3-aminopyrazine-based structure.[2]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on patents and the known synthesis of similar pyrazine carboxamide derivatives. The synthesis would likely involve a multi-step process culminating in the formation of the core pyrazine carboxamide scaffold, followed by the attachment of the piperidinyl-piperazine and the acryloyl-pyrrolidinyl moieties.

Proposed High-Level Synthesis Scheme:

A potential synthetic approach could involve the following key steps:

-

Synthesis of the Pyrazine Core: Construction of the substituted pyrazine ring system, likely starting from simpler acyclic precursors.

-

Introduction of the Aniline Moiety: A nucleophilic aromatic substitution or a coupling reaction (e.g., Buchwald-Hartwig amination) to attach the 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline fragment to the pyrazine core.

-

Formation of the Amide Bond: Amidation to form the carboxamide group on the pyrazine ring.

-

Attachment of the Pyrrolidinyl Group: Etherification to link the (R)-1-acryloylpyrrolidin-3-ol to the pyrazine core.

-

Salt Formation: Treatment with methanesulfonic acid to yield the mesylate salt.

Mechanism of Action

Naquotinib is an irreversible inhibitor of EGFR. It forms a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This covalent modification leads to a sustained and potent inhibition of EGFR autophosphorylation and downstream signaling pathways, including the ERK and Akt pathways.[2] This, in turn, inhibits tumor cell proliferation and induces apoptosis in cancer cells harboring activating EGFR mutations.

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of Naquotinib.

Preclinical Pharmacology

In Vitro Activity

Naquotinib demonstrated potent inhibitory activity against various NSCLC cell lines harboring activating EGFR mutations and the T790M resistance mutation. The IC50 values highlight its selectivity for mutant EGFR over wild-type (WT) EGFR.

| Cell Line | EGFR Mutation | Naquotinib IC50 (nM) |

| PC-9 | del ex19 | 8 - 33 |

| HCC827 | del ex19 | 8 - 33 |

| NCI-H1975 | L858R/T790M | 8 - 33 |

| PC-9ER | del ex19/T790M | 8 - 33 |

| A431 | WT EGFR | 230 |

| Data sourced from MedchemExpress and Selleck Chemicals.[2][3] |

In Vivo Activity

In xenograft models using NSCLC cell lines, orally administered Naquotinib led to dose-dependent tumor regression. In the NCI-H1975 (L858R/T790M) xenograft model, treatment with naquotinib resulted in complete tumor regression.[2]

Clinical Development

Naquotinib progressed through Phase 1, 2, and 3 clinical trials.

Phase 1/2 Studies

A Phase 1 dose-escalation and expansion study in patients with EGFR-mutant NSCLC who had progressed on prior TKI therapy showed that Naquotinib was generally well-tolerated. In patients with the T790M mutation, the overall response rate (ORR) was 30.7%, and the median progression-free survival (PFS) was 6.8 months.[3] A Phase 2 study in TKI-naïve Japanese patients with EGFR mutation-positive NSCLC demonstrated an ORR of 45% (one complete response and 13 partial responses out of 31 patients) and a disease control rate of 94%.[4]

| Clinical Trial Phase | Patient Population | Key Outcomes |

| Phase 1 | EGFR-mutant NSCLC with progression on prior TKI | T790M+ ORR: 30.7%, Median PFS: 6.8 months. Most common AEs: diarrhea, nausea, fatigue.[3] |

| Phase 2 (Japan) | TKI-naïve EGFR mutation-positive NSCLC | ORR: 45%, Disease Control Rate: 94%. Most common AE: diarrhea.[4] |

Phase 3 Study and Discontinuation

A global, randomized, open-label Phase 3 trial (SOLAR study, NCT02588261) was initiated to compare Naquotinib to erlotinib or gefitinib in treatment-naïve patients with advanced NSCLC harboring activating EGFR mutations. However, the study was prematurely discontinued. An interim analysis revealed that Naquotinib did not show improved PFS compared to the control arm (median PFS 9.3 months vs. 9.6 months).[5] Furthermore, a higher incidence of grade ≥3 treatment-emergent adverse events was observed in the Naquotinib group (54.7% vs. 43.5%).[5] Based on these findings of limited efficacy and increased toxicity, the development of Naquotinib was discontinued.

Experimental Protocols

The following are generalized methodologies for key experiments based on published data.

In Vitro Cell Proliferation Assay

-

Cell Culture: NSCLC cell lines (e.g., PC-9, HCC827, NCI-H1975) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to vehicle-treated controls. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for EGFR Signaling

-

Cell Lysis: Cells are treated with Naquotinib for a defined period, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated EGFR, ERK, and Akt, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Cell Implantation: Female athymic nude mice are subcutaneously inoculated with a suspension of NSCLC cells (e.g., NCI-H1975) in a mixture of media and Matrigel.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is administered orally, once daily, at specified doses.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and statistical analysis is performed.

Experimental Workflow

Caption: A generalized workflow for the preclinical evaluation of Naquotinib.

Conclusion

This compound is a third-generation EGFR inhibitor that demonstrated a clear mechanism of action and promising preclinical and early clinical activity against EGFR-mutant NSCLC, including tumors with the T790M resistance mutation. However, its clinical development was halted due to its failure to demonstrate superior efficacy and a favorable safety profile compared to established first- and second-generation EGFR TKIs in the first-line setting. The story of Naquotinib highlights the challenges in developing new targeted therapies, where a strong preclinical rationale and early clinical signals of efficacy do not always translate into a successful outcome in later-stage clinical trials. Nevertheless, the research and development of Naquotinib have contributed to the broader understanding of targeting EGFR mutations in NSCLC and have informed the development of subsequent therapies in this class.

References

An In-depth Technical Guide to the EGFR Inhibitor Profile of Naquotinib (ASP8273)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naquotinib (ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was developed to target activating EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This guide provides a comprehensive technical overview of the preclinical profile of Naquotinib, including its mechanism of action, inhibitory activity, and preclinical efficacy. Detailed experimental methodologies and a discussion of resistance mechanisms are also presented to serve as a valuable resource for researchers in the field of oncology and drug development.

Introduction

Activating mutations in the epidermal growth factor receptor (EGFR) are key drivers in a significant subset of non-small cell lung cancers (NSCLC). While first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term benefit. Third-generation EGFR TKIs were designed to overcome this resistance by selectively targeting mutant forms of EGFR, including T790M, while sparing wild-type (WT) EGFR to reduce toxicity. Naquotinib (ASP8273) is a member of this class of inhibitors. This document outlines the preclinical data defining its profile as a potent and selective EGFR inhibitor.

Mechanism of Action

Naquotinib is an orally available, irreversible inhibitor of mutant EGFR.[1][2] Its mechanism of action is characterized by the covalent modification of a cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding effectively blocks EGFR-mediated signaling pathways, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1] Naquotinib demonstrates a high degree of selectivity for EGFR harboring activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[1][2] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[3][4][5] Naquotinib, by inhibiting EGFR autophosphorylation, effectively shuts down these downstream signals in cancer cells dependent on mutant EGFR.

Quantitative Data

In Vitro Inhibitory Activity

Naquotinib's potency was evaluated through biochemical and cellular assays against various EGFR genotypes. The following tables summarize the 50% inhibitory concentration (IC50) values.

Table 1: Biochemical Inhibitory Activity of Naquotinib Against EGFR Kinase

| EGFR Genotype | IC50 (nmol/L) |

| del ex19 | 5.5[1] |

| L858R | 4.6[1] |

| del ex19/T790M | 0.26[1] |

| L858R/T790M | 0.41[1] |

| Wild-Type (WT) | 13[1] |

Table 2: Cellular Antiproliferative Activity of Naquotinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation | IC50 (nmol/L) |

| PC-9 | del ex19 | 6.9[1] |

| HCC827 | del ex19 | 7.3[1] |

| II-18 | L858R | 43[1] |

| NCI-H1975 | L858R/T790M | 26[1] |

| NCI-H1666 | Wild-Type (WT) | 230[1] |

| NCI-H292 | Wild-Type (WT) | 260[1] |

| A431 | Wild-Type (WT) | 600[1] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in a murine NCI-H1975 xenograft model demonstrated that after a single oral dose, Naquotinib achieved higher concentrations and had a longer elimination half-life in tumor tissue compared to plasma.[6] This favorable distribution profile may contribute to its sustained inhibitory effect on EGFR phosphorylation in tumors.[6]

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of Naquotinib against the enzymatic activity of various EGFR kinase mutants.

-

Method: Biochemical enzymatic assays were performed.[1] While specific details for the Naquotinib assays are proprietary, a general protocol involves incubating the recombinant EGFR kinase with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like fluorescence resonance energy transfer (FRET) or luminescence-based ADP detection.[7]

-

Data Analysis: IC50 values are calculated using a sigmoid dose-response curve fit.[1]

Cell Viability Assay

-

Objective: To assess the antiproliferative effect of Naquotinib on NSCLC cell lines with different EGFR mutation statuses.

-

Method: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[1] NSCLC cells were seeded in 96-well plates and treated with a range of Naquotinib concentrations for a specified duration (e.g., 4-7 days).[6] The CellTiter-Glo® reagent was then added, which measures the amount of ATP present, an indicator of metabolically active cells. The resulting luminescence was measured using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the number of viable cells. IC50 values were calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of Naquotinib in a living organism.

-

Method: Human NSCLC cell lines (e.g., NCI-H1975, HCC827) or patient-derived xenograft (PDX) tissues were implanted subcutaneously into immunocompromised mice.[1] Once tumors reached a specified size, mice were randomized into treatment and control groups. Naquotinib was administered orally at various doses (e.g., 10, 30, 100 mg/kg) on a daily schedule.[1] Tumor volume and body weight were measured regularly throughout the study.[1]

-

Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis was performed to determine the significance of the observed antitumor effects.

Mechanisms of Resistance

While Naquotinib was designed to overcome the T790M mutation, acquired resistance to third-generation EGFR TKIs is an ongoing challenge. The mechanisms can be broadly categorized as "on-target" (involving alterations to the EGFR gene itself) or "off-target" (activation of bypass signaling pathways).

-

On-Target Resistance: The most well-described on-target resistance mechanism to third-generation inhibitors is the acquisition of a C797S mutation in the EGFR kinase domain.[8] This mutation occurs at the site of covalent binding for irreversible inhibitors like Naquotinib, thereby preventing the drug from effectively inhibiting the receptor.

-

Off-Target Resistance: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. These can include:

-

MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR.[8]

-

HER2 Amplification: Similar to MET, amplification of the HER2 gene can provide an alternative signaling route.

-

Activation of Downstream Pathways: Mutations in components of the RAS-RAF-MEK-ERK or PI3K-AKT-mTOR pathways can render the cells insensitive to upstream EGFR inhibition.[8]

-

Phenotypic Transformation: In some cases, lung adenocarcinoma can transform into other histological subtypes, such as small cell lung cancer, which is not dependent on EGFR signaling.[8]

-

Clinical Development and Conclusion

Naquotinib (ASP8273) demonstrated promising preclinical activity, leading to its evaluation in clinical trials for patients with EGFR-mutated NSCLC. However, the Phase 3 SOLAR trial (NCT02588261), which compared Naquotinib to erlotinib or gefitinib as a first-line treatment, was discontinued due to a lack of superior efficacy and a less favorable safety profile.

Despite the discontinuation of its clinical development, the preclinical data for Naquotinib remains a valuable case study for understanding the principles of third-generation EGFR inhibitor design. The data clearly demonstrates the feasibility of developing potent, irreversible inhibitors that are highly selective for mutant forms of EGFR over the wild-type receptor. The challenges encountered in its clinical development also highlight the complexities of translating preclinical promise into patient benefit and underscore the ongoing need for research into overcoming acquired resistance mechanisms.

This technical guide has summarized the core preclinical profile of Naquotinib, providing quantitative data and methodological insights for the scientific community. The continued study of compounds like Naquotinib, including their successes and failures, will undoubtedly contribute to the development of more effective and durable therapies for patients with EGFR-mutant lung cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Naquotinib Mesylate: A Comprehensive Technical Guide for Researchers

An in-depth analysis of the chemical structure, properties, and mechanism of action of the potent EGFR inhibitor, Naquotinib Mesylate, tailored for researchers, scientists, and drug development professionals.

Core Chemical Identity and Properties

This compound, identified by the CAS Number 1448237-05-5, is the methanesulfonic acid salt of Naquotinib. This third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) presents as a solid compound. A summary of its key chemical and physical properties is provided in the table below for ease of reference and comparison.

| Property | Value |

| IUPAC Name | 6-ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid |

| Molecular Formula | C₃₁H₄₆N₈O₆S |

| Molecular Weight | 658.82 g/mol |

| Appearance | Solid |

| Solubility | DMSO: 12.5 mg/mL[1] |

| pKa (Strongest Acidic) | 13.69 |

| pKa (Strongest Basic) | 8.57 |

| LogP | 3.18 |

Mechanism of Action and Signaling Pathways

Naquotinib is a potent and irreversible inhibitor of mutant EGFR, demonstrating significant activity against activating mutations such as exon 19 deletions and the L858R substitution, as well as the T790M resistance mutation. Its mechanism involves the formation of a covalent bond with a cysteine residue within the ATP-binding pocket of the EGFR kinase domain, leading to an irreversible inhibition of its activity. This targeted inhibition effectively blocks downstream signaling cascades crucial for cancer cell proliferation and survival, most notably the PI3K/AKT and MAPK/ERK pathways.

Beyond its primary target, Naquotinib has also been shown to inhibit the signaling of AXL and Bruton's tyrosine kinase (BTK), suggesting a broader spectrum of activity that may contribute to its overall anti-cancer effects.

Inhibitory action of this compound on key signaling pathways.

Experimental Protocols

For researchers investigating the activity of this compound, the following detailed methodologies for key experiments are provided.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a continuous-read fluorescence-based assay to determine the inhibitory potency of this compound against EGFR kinase activity.

Methodology:

-

Prepare a reaction buffer consisting of 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.

-

In a 384-well plate, combine the EGFR enzyme (wild-type or mutant) with serially diluted this compound.

-

Pre-incubate the enzyme-inhibitor mixture for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution containing ATP and a fluorescent peptide substrate (e.g., Y12-Sox).

-

Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths specific to the substrate).

-

Calculate the initial reaction rates and plot them against the inhibitor concentrations to determine the IC₅₀ value.

Cell Proliferation Assay (MTS-based)

This colorimetric assay measures the effect of this compound on the proliferation of cancer cell lines.[2][3]

Methodology:

-

Seed cancer cells (e.g., those harboring EGFR mutations) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a period of 48-72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Normalize the absorbance values to untreated control cells to calculate the percentage of cell viability and determine the IC₅₀ for cell growth inhibition.

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.[4][5][6]

Methodology:

-

Culture cells to approximately 80% confluency and then treat with this compound at various concentrations for a specified duration.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-EGFR, p-AKT, p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with antibodies for the total forms of the proteins and a loading control (e.g., β-actin or GAPDH) for normalization.

Workflow for Western Blot analysis of protein phosphorylation.

References

Preclinical Profile of Naquotinib: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naquotinib (formerly ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo characteristics of naquotinib, with a focus on its mechanism of action, inhibitory activity, and anti-tumor efficacy. The information presented herein is intended to support further research and development efforts in the field of oncology.

Mechanism of Action

Naquotinib is a pyrazine carboxamide-based compound that selectively and irreversibly inhibits EGFR with activating mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][5] The irreversible binding is achieved through a covalent bond formation with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[4] This covalent modification leads to a sustained inhibition of EGFR signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[1][6]

Furthermore, preclinical studies have demonstrated that naquotinib also inhibits the phosphorylation of AXL, a receptor tyrosine kinase implicated as an alternative bypass signaling pathway that confers resistance to EGFR-TKIs.[1][3][5] This dual inhibition of both mutant EGFR and AXL signaling suggests a potential advantage for naquotinib in overcoming and delaying the onset of therapeutic resistance.

In Vitro Characteristics

Biochemical Inhibitory Activity

Naquotinib demonstrates potent inhibitory activity against clinically relevant EGFR mutations in biochemical enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nmol/L) |

| EGFR del ex19 | 5.5 |

| EGFR L858R | 4.6 |

| EGFR del ex19/T790M | 0.26 |

| EGFR L858R/T790M | 0.41 |

| EGFR Wild-Type (WT) | 13 |

| Data sourced from a study by Tanaka H, 2022.[2] |

Cellular Proliferation Inhibitory Activity

The anti-proliferative effects of naquotinib have been evaluated in various NSCLC cell lines harboring different EGFR mutations. The IC50 values from cell-based assays are presented below.

| Cell Line | EGFR Mutation | IC50 (nmol/L) |

| NCI-H1975 | L858R/T790M | 26 |

| HCC827 | del ex19 | 7.3 |

| PC-9 | del ex19 | 6.9 |

| II-18 | L858R | 43 |

| A431 | WT | 600 |

| NCI-H292 | WT | 260 |

| NCI-H1666 | WT | 230 |

| Data sourced from a study by Tanaka H, 2022. |

In Vivo Characteristics

Xenograft Models

The anti-tumor activity of naquotinib has been demonstrated in murine xenograft models using various NSCLC cell lines and a patient-derived xenograft (PDX) model.

| Xenograft Model | EGFR Mutation | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition |

| HCC827 | del ex19 | 10, 30, 100 | Dose-dependent regression |

| NCI-H1975 | L858R/T790M | 10, 30, 100 | Dose-dependent regression |

| A431 | WT | 100 | Inhibition |

| LU1868 (PDX) | L858R/T790M | 10, 30, 100 | Significant inhibition |

| Data sourced from a study by Tanaka H, 2022.[1] |

Notably, naquotinib induced tumor regression in models with EGFR activating mutations with or without the T790M resistance mutation, while showing less significant effects on WT EGFR models at lower doses.[1]

Pharmacokinetics

Pharmacokinetic studies in NCI-H1975 xenograft models revealed that naquotinib exhibits a higher concentration and a longer elimination half-life in tumors compared to plasma.[1] This preferential tumor accumulation may contribute to its sustained pharmacodynamic effect and potent anti-tumor activity in vivo.

Experimental Protocols

Cell Proliferation Assay (MTS-Based)

The anti-proliferative activity of naquotinib is determined using a colorimetric MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of naquotinib or vehicle control for 72 hours.

-

MTS Addition: MTS reagent is added to each well and incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blotting

Western blotting is employed to assess the effect of naquotinib on the phosphorylation status of EGFR and its downstream signaling proteins.

-

Cell Lysis: Cells are treated with naquotinib for a specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Cell Implantation: Human NSCLC cells (e.g., NCI-H1975, HCC827) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Establishment: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. Naquotinib is administered orally once daily at the specified doses.

-

Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.

Conclusion

Naquotinib is a potent, third-generation EGFR-TKI with a favorable preclinical profile. Its dual inhibitory activity against mutant EGFR and AXL, combined with its preferential accumulation in tumors, underscores its potential as a therapeutic agent for NSCLC patients with activating EGFR mutations, including those who have developed resistance to earlier-generation TKIs. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of naquotinib.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Naquotinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naquotinib Mesylate (formerly known as ASP8273) is an orally bioavailable, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was specifically designed to target activating EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC).[1][2] Despite showing promising preclinical and early clinical activity, the development of Naquotinib for NSCLC was ultimately discontinued.[3][4] This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, compiled from preclinical studies and clinical trials.

Pharmacokinetics

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in mouse xenograft models of NSCLC demonstrated that Naquotinib has a higher concentration and a longer elimination half-life in tumor tissue compared to plasma.[5] This preferential tumor accumulation may contribute to its prolonged pharmacodynamic effect.[5] After a single oral administration in the NCI-H1975 xenograft model, Naquotinib showed almost dose-proportional pharmacokinetics in both plasma and tumors.[5]

Table 1: Preclinical Pharmacokinetic Parameters of Naquotinib in NCI-H1975 Xenograft Model [5]

| Dose (mg/kg) | Tissue | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC (ng·h/mL or ng·h/g) | T½ (hr) |

| 10 | Plasma | 230 ± 40 | 2 | 1,260 | 3.6 |

| 10 | Tumor | 1,230 ± 120 | 8 | 21,800 | 11.2 |

| 30 | Plasma | 780 ± 110 | 4 | 5,280 | 4.2 |

| 30 | Tumor | 4,120 ± 560 | 8 | 79,500 | 12.5 |

| 100 | Plasma | 2,890 ± 450 | 4 | 24,100 | 5.1 |

| 100 | Tumor | 15,600 ± 2,100 | 8 | 321,000 | 14.8 |

Data are presented as mean ± SD (n=3). Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the concentration-time curve; T½: Elimination half-life.

Clinical Pharmacokinetics

A Phase 1, open-label, dose-escalation study (NCT02113813) evaluated the pharmacokinetics of Naquotinib in patients with EGFR-mutated NSCLC.[2] The study assessed single and multiple oral doses ranging from 25 mg to 500 mg once daily.

Table 2: Clinical Pharmacokinetic Parameters of Naquotinib in NSCLC Patients (NCT02113813) - Single Dose (Cycle 0, Day 1)

| Dose (mg) | n | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |

| 25 | 1 | 43.1 | 4.0 | 496 |

| 50 | 2 | 87.9 (81.7, 94.1) | 4.0 (4.0, 4.0) | 1025 (948, 1101) |

| 100 | 6 | 173 (111, 268) | 4.0 (2.0, 8.0) | 2240 (1520, 3300) |

| 200 | 6 | 345 (231, 515) | 4.0 (2.0, 8.0) | 4890 (3380, 7080) |

| 300 | 7 | 567 (389, 826) | 4.0 (2.0, 8.0) | 8130 (5580, 11800) |

| 400 | 7 | 813 (558, 1180) | 4.0 (2.0, 8.0) | 12400 (8510, 18100) |

| 500 | 7 | 1020 (700, 1490) | 4.0 (2.0, 8.0) | 15800 (10800, 23100) |

Data are presented as median (min, max).

Table 3: Clinical Pharmacokinetic Parameters of Naquotinib in NSCLC Patients (NCT02113813) - Multiple Doses (Cycle 1, Day 15)

| Dose (mg) | n | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCτ,ss (ng·h/mL) |

| 25 | 1 | 68.4 | 4.0 | 817 |

| 50 | 2 | 139 (129, 149) | 4.0 (4.0, 4.0) | 1665 (1540, 1790) |

| 100 | 6 | 275 (179, 421) | 4.0 (2.0, 8.0) | 3630 (2360, 5560) |

| 200 | 6 | 550 (377, 803) | 4.0 (2.0, 8.0) | 7890 (5410, 11500) |

| 300 | 7 | 897 (615, 1310) | 4.0 (2.0, 8.0) | 13100 (8990, 19100) |

| 400 | 7 | 1290 (885, 1880) | 4.0 (2.0, 8.0) | 19800 (13600, 28900) |

| 500 | 7 | 1620 (1110, 2360) | 4.0 (2.0, 8.0) | 25100 (17200, 36600) |

Data are presented as median (min, max). Cmax,ss: Maximum steady-state concentration; Tmax,ss: Time to maximum steady-state concentration; AUCτ,ss: Area under the concentration-time curve over a dosing interval at steady state.

Pharmacodynamics

Mechanism of Action

Naquotinib is an irreversible inhibitor of the EGFR kinase. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of receptor phosphorylation and downstream signaling.

Figure 1: Naquotinib Mechanism of Action.

In Vitro Activity

Naquotinib demonstrated potent inhibitory activity against various EGFR mutations in both enzymatic and cell-based assays.[6] It was found to be significantly more potent against mutant EGFR compared to wild-type (WT) EGFR.

Table 4: In Vitro Inhibitory Activity of Naquotinib [6]

| Assay Type | EGFR Mutation | Cell Line | IC50 (nM) |

| Enzymatic | del ex19 | - | 5.5 |

| Enzymatic | L858R | - | 4.6 |

| Enzymatic | del ex19/T790M | - | 0.26 |

| Enzymatic | L858R/T790M | - | 0.41 |

| Enzymatic | Wild-Type | - | 13 |

| Cell-based | del ex19 | HCC827 | 7.3 |

| Cell-based | del ex19 | PC-9 | 6.9 |

| Cell-based | L858R/T790M | NCI-H1975 | 26 |

| Cell-based | L858R | II-18 | 43 |

| Cell-based | Wild-Type | A431 | 600 |

| Cell-based | Wild-Type | NCI-H292 | 260 |

| Cell-based | Wild-Type | NCI-H1666 | 230 |

IC50: Half-maximal inhibitory concentration.

In Vivo Pharmacodynamics

In preclinical xenograft models, oral administration of Naquotinib led to a dose-dependent inhibition of EGFR phosphorylation in tumors, which persisted for at least 24 hours after a single dose.[5] This sustained target inhibition resulted in significant tumor regression in models harboring EGFR activating and T790M mutations.[5]

In the clinical setting, a key pharmacodynamic effect of Naquotinib was the near elimination of EGFR T790M mutations in circulating free DNA (cfDNA) in the plasma of most patients by the second cycle of treatment.[7] This indicates effective target engagement and inhibition of the resistant clone.

Experimental Protocols

Preclinical Xenograft Studies

Workflow for In Vivo Efficacy and Pharmacodynamic Studies

Figure 2: Preclinical Experimental Workflow.

-

Cell Lines and Animal Models: Human NSCLC cell lines with specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M, HCC827 for del ex19) were subcutaneously implanted into immunocompromised mice.[5]

-

Drug Administration: this compound was administered orally once daily at various doses (e.g., 10, 30, 100 mg/kg).[5]

-

Tumor Measurement: Tumor volume was measured regularly using calipers.[5]

-

Western Blot Analysis: Tumor lysates were prepared and subjected to Western blotting to detect the levels of phosphorylated EGFR (pEGFR), phosphorylated AKT (pAKT), and phosphorylated ERK (pERK) using specific antibodies.[5]

Clinical Pharmacokinetic Analysis

-

Sample Collection: Blood samples were collected from patients at predefined time points after single and multiple doses of Naquotinib.[2]

-

Bioanalytical Method: Plasma concentrations of Naquotinib were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific parameters for the Naquotinib assay are not publicly available, a general workflow is outlined below.

General Workflow for LC-MS/MS Bioanalysis

Figure 3: LC-MS/MS Bioanalysis Workflow.

Clinical Pharmacodynamic Analysis (cfDNA)

-

Sample Collection: Whole blood samples were collected from patients in tubes containing a cell stabilizer.[8]

-

Plasma Separation: Plasma was separated from whole blood by centrifugation.[8]

-

cfDNA Extraction: Circulating free DNA was extracted from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).[8]

-

EGFR Mutation Analysis: The extracted cfDNA was analyzed for the presence and quantity of EGFR mutations (activating and T790M) using a sensitive method such as digital droplet PCR (ddPCR) or a real-time PCR-based assay.[6][7]

Conclusion

This compound is a potent, irreversible EGFR TKI with selectivity for mutant forms of the receptor, including the T790M resistance mutation. Preclinical studies demonstrated favorable pharmacokinetics with preferential tumor accumulation and sustained target inhibition. Early clinical trials confirmed its antitumor activity and provided key pharmacokinetic and pharmacodynamic insights. However, the development of Naquotinib for NSCLC was discontinued, reportedly due to toxicity and a lack of superior efficacy compared to other available agents.[3][9] The data presented in this guide serves as a valuable resource for researchers in the field of oncology drug development, offering insights into the properties of a third-generation EGFR inhibitor.

References

- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 2. raybiotech.com [raybiotech.com]

- 3. A Dose Escalation Study of ASP8273 in Subjects With Non-Small-Cell Lung Cancer (NSCLC) Who Have Epidermal Growth Factor Receptor (EGFR) Mutations [clin.larvol.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. EGFR mutation analysis on circulating free DNA in NSCLC: a single-center experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Modified Extraction Method of Circulating Free DNA for Epidermal Growth Factor Receptor Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Practice Guidelines for Pre-Analytical Procedures of Plasma Epidermal Growth Factor Receptor Variant Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of appropriate pre-analytical procedure for circulating free DNA from liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]

Naquotinib Mesylate: A Technical Guide for Researchers in EGFR-Mutated Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Naquotinib Mesylate (formerly ASP8273), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to be a core resource for researchers, scientists, and drug development professionals working on targeted therapies for solid tumors harboring EGFR mutations. This guide details the mechanism of action of Naquotinib, summarizes key preclinical and clinical data, provides detailed experimental protocols for relevant assays, and visualizes critical biological pathways and experimental workflows.

Introduction

Epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are well-established oncogenic drivers in various solid tumors, most notably in non-small cell lung cancer (NSCLC).[1] While first and second-generation EGFR TKIs have shown clinical efficacy, the emergence of resistance mechanisms, predominantly the T790M "gatekeeper" mutation, has limited their long-term benefit.

This compound is a novel, orally available, small-molecule irreversible TKI designed to specifically inhibit EGFR in patients with both activating mutations and the T790M resistance mutation.[2][3] This guide will delve into the scientific data supporting the development and understanding of Naquotinib as a potential therapeutic agent.

Mechanism of Action

Naquotinib is a mutant-selective, irreversible EGFR inhibitor.[3] It covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3] This irreversible binding effectively blocks EGFR signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. Naquotinib demonstrates potent inhibitory activity against EGFR harboring activating mutations (e.g., exon 19 deletions and L858R substitution) as well as the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[3][4] This selectivity for mutant EGFR is a key characteristic of third-generation EGFR TKIs, aiming to reduce the toxicities associated with the inhibition of WT EGFR in healthy tissues.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that, upon activation by ligands such as epidermal growth factor (EGF), triggers several downstream pathways crucial for cell growth and survival. These include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway. In cancer, mutations in EGFR lead to constitutive activation of these pathways, driving uncontrolled cell proliferation and survival. Naquotinib, by inhibiting the kinase activity of mutant EGFR, effectively shuts down these aberrant downstream signals.

Preclinical Data

In Vitro Potency

Naquotinib has demonstrated potent and selective inhibition of various EGFR mutations in both enzymatic and cell-based assays. The IC50 values, representing the concentration of the drug required to inhibit 50% of the target's activity, are summarized in the table below.

| EGFR Mutation | Cell Line | IC50 (nM) | Reference |

| Exon 19 Deletion | PC-9 | 8-33 | [3][5] |

| L858R | - | 8-33 | [3] |

| Exon 19 Del / T790M | NCI-H1975 | 8-33 | [3][5] |

| L858R / T790M | - | 8-33 | [3] |

| Wild-Type EGFR | - | 230 | [3][5] |

Table 1: In Vitro Inhibitory Activity of Naquotinib Against EGFR Mutations.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Naquotinib has been evaluated in various non-small cell lung cancer (NSCLC) xenograft models in mice. These studies have shown that oral administration of Naquotinib leads to significant tumor regression in models harboring EGFR activating mutations and the T790M resistance mutation.

| Xenograft Model | EGFR Mutation | Naquotinib Dose (mg/kg) | Outcome | Reference |

| NCI-H1975 | L858R / T790M | 10, 30, 100 | Dose-dependent tumor regression | [3] |

| HCC827 | Exon 19 Deletion | 10, 30, 100 | Dose-dependent tumor regression | [3] |

| PC-9 | Exon 19 Deletion | 10, 30, 100 | Dose-dependent tumor regression | [3] |

| LU1868 (PDX) | L858R / T790M | from 10 | Tumor growth inhibition | [3] |

Table 2: In Vivo Antitumor Activity of Naquotinib in NSCLC Xenograft Models. PDX: Patient-Derived Xenograft.

Clinical Trial Data

Naquotinib has been evaluated in several clinical trials in patients with EGFR-mutated solid tumors. The following tables summarize the key efficacy and safety data from notable Phase II and Phase III studies.

Phase II Study in TKI-Naïve Japanese Patients (NCT02500927)

This open-label, single-arm study evaluated the efficacy and safety of Naquotinib (300 mg once daily) in tyrosine kinase inhibitor (TKI)-naïve Japanese patients with EGFR mutation-positive NSCLC.[6]

| Parameter | Value | Reference |

| Number of Patients | 31 | [6] |

| Median Age (years) | 64 | [6] |

| EGFR Mutation Status | ||

| Exon 19 Deletion | 42% | [6] |

| L858R | 45% | [6] |

| Objective Response Rate (ORR) | 45% (Confirmed) | [6] |

| Complete Response (CR) | 3% | [6] |

| Partial Response (PR) | 42% | [6] |

| Stable Disease (SD) | 48% | [6] |

| Disease Control Rate (DCR) | 94% | [6] |

Table 3: Efficacy Results from the Phase II Study of Naquotinib in TKI-Naïve Japanese Patients.

The most commonly reported treatment-emergent adverse event was diarrhea (77%).[6]

Phase III SOLAR Study (NCT02588261)

This randomized, open-label study compared the efficacy and safety of Naquotinib versus erlotinib or gefitinib in the first-line treatment of patients with advanced stage IIIB/IV NSCLC with activating EGFR mutations.[2] The study was discontinued due to toxicity and limited predicted efficacy of Naquotinib relative to the comparators.[2]

| Parameter | Naquotinib (n=267) | Erlotinib/Gefitinib (n=263) | Reference |

| Median Progression-Free Survival (PFS) | 9.3 months | 9.6 months | [2] |

| Objective Response Rate (ORR) | 33% | 47.9% | [2] |

| Median Duration of Response (DoR) | 9.2 months | 9.0 months | [2] |

| Grade ≥3 Treatment-Emergent Adverse Events | 54.7% | 43.5% | [2] |

Table 4: Efficacy and Safety Results from the Phase III SOLAR Study.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of Naquotinib.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of Naquotinib on the proliferation of cancer cell lines.

Materials:

-

EGFR-mutant cancer cell lines (e.g., PC-9, NCI-H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of Naquotinib in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted Naquotinib solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate the plates for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for EGFR Signaling

This protocol is for detecting the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

-

EGFR-mutant cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with Naquotinib at various concentrations for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and monitoring of a subcutaneous xenograft model.

Materials:

-

EGFR-mutant cancer cell lines

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Matrigel

-

Sterile PBS

-

Calipers

-

Naquotinib formulation for oral gavage

-

Vehicle control

Procedure:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Administer Naquotinib or vehicle to the respective groups daily via oral gavage.

-

Measure tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predefined period or until the tumors in the control group reach a maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Conclusion

This compound is a potent and selective third-generation EGFR TKI with demonstrated preclinical activity against EGFR activating and T790M resistance mutations. While a Phase II study in a Japanese population showed promising antitumor activity, a subsequent global Phase III trial was terminated due to a lack of improved efficacy and an unfavorable safety profile compared to standard-of-care first-generation EGFR TKIs. This technical guide provides a comprehensive summary of the available data and detailed experimental protocols to aid researchers in the continued investigation of EGFR-targeted therapies. The information presented here serves as a valuable resource for designing and interpreting experiments aimed at understanding the mechanisms of action, efficacy, and potential resistance pathways of Naquotinib and other EGFR inhibitors.

References

In-Depth Technical Guide: Antineoplastic Activity of Naquotinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naquotinib Mesylate (formerly known as ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated potent antineoplastic activity in preclinical models of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1][2][3] This document provides a comprehensive technical overview of the preclinical data supporting the antitumor effects of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Naquotinib is an orally available small molecule that selectively targets mutant forms of the EGFR.[1][2][4] Its mechanism of action is characterized by the covalent and irreversible binding to the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1][4] A key characteristic of Naquotinib is its selectivity for EGFR-activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while exhibiting significantly less activity against wild-type EGFR (WT-EGFR).[1] This selectivity is predicted to result in a more favorable therapeutic window with reduced toxicity compared to non-selective EGFR inhibitors.[2]

Signaling Pathway

In Vitro Antineoplastic Activity

The in vitro potency of this compound has been evaluated through enzymatic and cell-based assays against various EGFR genotypes.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) values demonstrate Naquotinib's selectivity for mutant EGFR over wild-type EGFR.

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC-9 | del ex19 | 8-33 |

| HCC827 | del ex19 | 8-33 |

| NCI-H1975 | L858R/T790M | 8-33 |

| PC-9ER | del ex19/T790M | 8-33 |

| A431 | Wild-Type | 230 |

| Data sourced from multiple preclinical studies.[1][4] |

Experimental Protocols

Cell Viability Assay (IC50 Determination):

-

Cell Culture: NSCLC cell lines (PC-9, HCC827, NCI-H1975, PC-9ER, and A431) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with serial dilutions of this compound for 72 hours.

-

Viability Assessment: Cell viability was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The absorbance or luminescence was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for EGFR Signaling:

-

Cell Lysis: Cells were treated with varying concentrations of this compound for a specified duration (e.g., 2-24 hours). Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated EGFR (pEGFR), total EGFR, phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), and total AKT. A loading control, such as β-actin or GAPDH, was also used.

-

Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antineoplastic Activity

The antitumor efficacy of this compound has been demonstrated in various mouse xenograft models of human NSCLC.

Quantitative Data: Tumor Growth Inhibition

Naquotinib induced dose-dependent tumor regression in several xenograft models.

| Xenograft Model | EGFR Mutation | Dose (mg/kg, oral, daily) | Outcome |

| NCI-H1975 | L858R/T790M | 10, 30, 100 | Tumor regression |

| HCC827 | del ex19 | 10, 30, 100 | Tumor regression |

| PC-9 | del ex19 | Not specified | Tumor regression |

| LU1868 (PDX) | L858R/T790M | from 10 | Tumor growth inhibition |

| Data compiled from in vivo studies.[1][3] |

Experimental Protocols

Xenograft Tumor Model Workflow:

Xenograft Studies:

-

Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-scid) were used.

-

Tumor Implantation: Human NSCLC cells (e.g., NCI-H1975, HCC827) were subcutaneously injected into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments were implanted.

-

Treatment: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered orally once daily at various doses. The control group received the vehicle.

-

Efficacy Evaluation: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Body weight was also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised at specific time points post-dosing to assess the level of target inhibition (e.g., pEGFR) by Western blot or immunohistochemistry.

Clinical Development

This compound has been investigated in clinical trials for the treatment of solid tumors, particularly NSCLC with EGFR mutations.[2][5] However, the global development of Naquotinib was discontinued.[6] Clinical trial data indicated that while third-generation EGFR TKIs as a class showed superiority over first-generation TKIs in terms of progression-free survival and other efficacy endpoints, they were also associated with an increased incidence of adverse events.[6]

Conclusion

This compound is a potent and selective irreversible inhibitor of mutant EGFR, including the T790M resistance mutation. Preclinical data robustly support its antineoplastic activity in relevant NSCLC models, demonstrating significant tumor regression and inhibition of key downstream signaling pathways. While its clinical development has been halted, the data generated from its investigation contribute to the broader understanding of third-generation EGFR inhibitors and the ongoing efforts to overcome resistance in the treatment of EGFR-mutant NSCLC.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Naquotinib | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Naquotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Naquotinib Mesylate: A Novel Tyrosine Kinase Inhibitor with Potent Bruton's Tyrosine Kinase (BTK) Inhibitory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Naquotinib Mesylate (formerly ASP8273) is a third-generation, irreversible tyrosine kinase inhibitor (TKI) initially developed as a mutant-selective inhibitor of the epidermal growth factor receptor (EGFR), particularly effective against the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2] However, comprehensive kinase profiling has revealed that Naquotinib also potently inhibits Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3] This dual activity suggests a broader therapeutic potential for Naquotinib, extending to B-cell malignancies and potentially autoimmune diseases where BTK plays a crucial pathogenic role. This technical guide provides a comprehensive overview of Naquotinib's activity as a BTK inhibitor, including quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a member of the Tec family of non-receptor tyrosine kinases and is a key signaling molecule in hematopoietic cells, with the exception of T lymphocytes and natural killer cells. BTK plays an indispensable role in the B-cell signaling pathway, linking the B-cell receptor (BCR) on the cell surface to downstream intracellular responses. This kinase is crucial for B-cell development, activation, proliferation, and survival. Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as several autoimmune diseases. Consequently, BTK has emerged as a significant therapeutic target for the development of small molecule inhibitors.

This compound: From EGFR to BTK Inhibition

Naquotinib was initially designed as a third-generation EGFR-TKI to overcome resistance to earlier-generation inhibitors in NSCLC, primarily caused by the T790M mutation.[1][2] It acts as an irreversible inhibitor by covalently binding to a cysteine residue in the ATP-binding pocket of the kinase. A comprehensive kinase panel screening revealed that Naquotinib also inhibits BTK with a potency comparable to its inhibition of mutant EGFR.[1][2][3] This off-target activity is significant, as it positions Naquotinib as a potential therapeutic agent for BTK-driven diseases.

Quantitative Analysis of Naquotinib's Inhibitory Activity

The inhibitory potency of Naquotinib against BTK and various EGFR mutants has been quantified through in vitro enzymatic and cell-based assays. The following tables summarize the key IC50 values.

Table 1: In Vitro Enzymatic Inhibition of Naquotinib Against BTK and EGFR Kinases

| Kinase Target | Naquotinib IC50 (nmol/L) |

| BTK | 0.90 |

| EGFR (del ex19) | 5.5 |

| EGFR (L858R) | 4.6 |

| EGFR (del ex19/T790M) | 0.26 |

| EGFR (L858R/T790M) | 0.41 |

| EGFR (Wild-Type) | 13 |

Data sourced from Tanaka, H. (2022). Profiling of Naquotinib, a Small Molecule Kinase Inhibitor, as EGFR and BTK Inhibitor (Doctoral dissertation, Kyoto University).[2]

Table 2: In Vitro Cell Proliferation Inhibition of Naquotinib in B-Cell Lymphoma Cell Lines

| Cell Line | Subtype | Naquotinib IC50 (nmol/L) | Ibrutinib IC50 (nmol/L) | Acalabrutinib IC50 (nmol/L) |

| TMD8 | ABC-DLBCL | 1.0 | 0.33 | 2.8 |

| OCI-Ly10 | ABC-DLBCL | 1.3 | 0.18 | 2.6 |

| HBL-1 | ABC-DLBCL | 450 | 1200 | >3000 |

| U2932 | ABC-DLBCL | 330 | 86 | >10000 |

| DOHH2 | GCB-DLBCL | 300 | 570 | >2800 |

Data sourced from Tanaka, H. (2022). Profiling of Naquotinib, a Small Molecule Kinase Inhibitor, as EGFR and BTK Inhibitor (Doctoral dissertation, Kyoto University).[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the BTK inhibitory activity of Naquotinib.

In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of Naquotinib to BTK.

Materials:

-

Recombinant human BTK enzyme

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer 236

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound, serially diluted in DMSO

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a 3X solution of Naquotinib at various concentrations in 1X Kinase Buffer A.

-

Prepare a 3X mixture of BTK enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A.

-

Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A.

-

-

Assay Assembly:

-

Add 5 µL of the 3X Naquotinib solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X BTK enzyme/antibody mixture to each well.

-

Add 5 µL of the 3X Kinase Tracer 236 solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the Naquotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of Naquotinib on the proliferation of BTK-dependent B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10).

Materials:

-

TMD8 or OCI-Ly10 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

This compound, serially diluted in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed TMD8 or OCI-Ly10 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Add serial dilutions of Naquotinib to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Naquotinib concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blotting for BTK Phosphorylation

This protocol describes the detection of phosphorylated BTK (p-BTK) at Tyr223 in B-cell lymphoma cells following treatment with Naquotinib.

Materials:

-

TMD8 or OCI-Ly10 cells

-